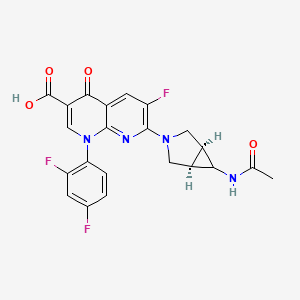

Trovafloxacin metabolite M3

Description

Structure

3D Structure

Properties

CAS No. |

175426-02-5 |

|---|---|

Molecular Formula |

C22H17F3N4O4 |

Molecular Weight |

458.4 g/mol |

IUPAC Name |

7-[(1R,5S)-6-acetamido-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C22H17F3N4O4/c1-9(30)26-18-12-6-28(7-13(12)18)21-16(25)5-11-19(31)14(22(32)33)8-29(20(11)27-21)17-3-2-10(23)4-15(17)24/h2-5,8,12-13,18H,6-7H2,1H3,(H,26,30)(H,32,33)/t12-,13+,18? |

InChI Key |

CMOSICBJHWQANO-NCNPBXTDSA-N |

Isomeric SMILES |

CC(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |

Canonical SMILES |

CC(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F |

Origin of Product |

United States |

Mechanistic Elucidation of Trovafloxacin Metabolite M3 Biotransformation Pathways and Enzymology

Comprehensive Analysis of Trovafloxacin (B114552) Phase II Metabolic Pathways

The metabolism of trovafloxacin is characterized by a predominance of Phase II conjugation reactions, with minimal contribution from Phase I oxidative metabolism. drugbank.comnih.gov This metabolic profile is a key determinant of its pharmacokinetic properties and elimination from the body.

Central Role of Conjugation Reactions in Trovafloxacin Metabolism

Conjugation reactions are the primary route for the metabolic clearance of trovafloxacin in humans. nih.gov These reactions involve the covalent attachment of endogenous molecules to the drug, rendering it more water-soluble and facilitating its excretion. The major conjugation pathways for trovafloxacin include glucuronidation, N-acetylation, and sulfation. nih.gov

The most significant metabolite formed through conjugation is the ester glucuronide (M1), which accounts for approximately 13% of an administered dose and is primarily found in the urine. drugbank.comnih.gov Another key metabolite is the N-acetyltrovafloxacin (M3), which constitutes about 9% of the dose and is mainly excreted in the feces. drugbank.comnih.gov A sulfate (B86663) conjugate (M4) is also a major fecal metabolite. nih.gov Additionally, a glucuronide of N-acetyltrovafloxacin (M2) has been identified in the urine. nih.gov

Comparative Assessment of Oxidative Metabolism versus Phase II Conjugation

In contrast to many other drugs, the role of cytochrome P450 (CYP) mediated oxidative metabolism in the biotransformation of trovafloxacin is minimal. drugbank.comnih.gov Studies have revealed that oxidative metabolism does not play a significant role in the elimination of trovafloxacin. nih.gov The primary route of clearance is unequivocally Phase II conjugation. nih.gov This is evidenced by the fact that the majority of the recovered drug and its metabolites are products of glucuronidation, acetylation, and sulfation. nih.gov The limited extent of oxidative metabolism is highlighted by the identification of only minor amounts of oxidative metabolites, such as diacid and hydroxycarboxylic acid, in both urine and feces, accounting for less than 4% of the administered dose. drugbank.comnih.gov

Detailed Pathways Leading to N-Acetyltrovafloxacin (Metabolite M3) Formation

The formation of N-acetyltrovafloxacin (M3) is a key step in the metabolic cascade of trovafloxacin. This process involves N-acetylation, and potentially subsequent or preceding steps that prepare the molecule for this conjugation reaction.

Characterization of N-Acetylation Mechanisms

N-acetylation is a common Phase II metabolic pathway for drugs containing a primary amino group. In the case of trovafloxacin, the N-acetyl metabolite (M3) is a major product, found in both serum and feces. drugbank.comnih.gov This reaction is catalyzed by N-acetyltransferases (NATs), a family of enzymes that transfer an acetyl group from acetyl-coenzyme A to the drug molecule. While the specific NAT isozyme responsible for trovafloxacin's N-acetylation has not been definitively identified in the provided search results, this class of enzymes is known to exhibit genetic polymorphism, which can lead to inter-individual differences in drug metabolism.

Investigation of Hydrolytic Steps in Metabolite M3 Biosynthesis

The available information does not indicate the involvement of hydrolytic steps in the direct biosynthesis of N-acetyltrovafloxacin (M3) from the parent drug. drugbank.comnih.govnih.govnih.gov The formation of M3 appears to be a direct N-acetylation of the trovafloxacin molecule. drugbank.comnih.gov However, it is noteworthy that a metabolite resulting from amide hydrolysis (M1) has been observed for other drugs, such as niraparib, but this is distinct from the primary metabolic pathways of trovafloxacin. tandfonline.com

Identification and Functional Characterization of Enzymatic Systems Implicated in Metabolite M3 Formation

The primary enzymatic system responsible for the formation of N-acetyltrovafloxacin (M3) is the N-acetyltransferase (NAT) family of enzymes. These enzymes are crucial for the Phase II N-acetylation of trovafloxacin. While the specific human NAT isozyme (NAT1 or NAT2) that preferentially metabolizes trovafloxacin is not explicitly stated in the provided results, their general function in catalyzing the transfer of an acetyl group to the drug is well-established.

UDP-glucuronosyltransferases (UGTs) are responsible for the formation of the major metabolite, the ester glucuronide (M1). nih.gov

N-acetyltransferases (NATs) catalyze the formation of N-acetyltrovafloxacin (M3). nih.gov

Sulfotransferases (SULTs) are involved in the formation of the sulfate conjugate (M4). nih.govnih.gov

The minimal role of oxidative metabolism suggests a limited involvement of the cytochrome P450 enzyme system in the direct clearance of trovafloxacin. drugbank.comnih.govnih.gov

Research Findings on Trovafloxacin Metabolism

| Metabolite | Formation Pathway | Percentage of Administered Dose | Excretion Route | Reference |

| Ester glucuronide (M1) | Glucuronidation | 13% | Urine | drugbank.comnih.gov |

| N-acetyltrovafloxacin (M3) | N-acetylation | 9% (feces), 2.5% (serum) | Feces, Serum | drugbank.comnih.gov |

| Sulfate conjugate (M4) | Sulfation | Major fecal metabolite | Feces | nih.gov |

| N-acetyltrovafloxacin glucuronide (M2) | Glucuronidation of M3 | Minor | Urine | nih.gov |

| Diacid, Hydroxycarboxylic acid | Oxidative Metabolism | < 4% | Feces, Urine | drugbank.comnih.gov |

Contribution of Specific Enzymes to Trovafloxacin Conjugation (e.g., UDP-Glucuronosyltransferases)

The conjugation of trovafloxacin is a critical pathway in its metabolism, involving multiple enzymes. While metabolite M3 is a product of N-acetylation, the most extensively studied conjugation reaction for the parent compound is glucuronidation, which is mediated by UDP-Glucuronosyltransferase (UGT) enzymes and results in the formation of metabolite M1.

Research has identified specific UGT isoforms responsible for this reaction. Studies using functional human UGTs have shown that UGT1A1, UGT1A3, and UGT1A9 exhibit the highest activities for trovafloxacin acyl-glucuronidation. [Previous Google Search Result 1] Further investigation revealed that UGT1A1 is the primary contributor to this pathway. [Previous Google Search Result 1, 2] This was confirmed in studies using human liver microsomes from individuals with a genetic polymorphism (UGT1A128/28) that results in reduced enzyme activity; these microsomes showed significantly lower formation of the trovafloxacin acyl-glucuronide. [Previous Google Search Result 1] While UGT1A1 is the main enzyme, UGT1A3 and UGT1A9 play partial roles. [Previous Google Search Result 1] Other isoforms, such as UGT1A8, UGT2B7, and UGT2B15, demonstrated extremely low metabolic velocity towards trovafloxacin. [Previous Google Search Result 1]

The formation of metabolite M3 occurs via N-acetylation of the primary amine on the 3-azabicyclo[3.1.0]hexyl substituent of trovafloxacin. wikipedia.org This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, which transfer an acetyl group from acetyl-CoA to the substrate. wikipedia.org While the specific human NAT isozyme responsible for the formation of N-acetyltrovafloxacin has not been definitively identified in the reviewed literature, NATs are well-known for their role in the metabolism of drugs containing arylamine structures. wikipedia.org

| Enzyme Source | Kinetic Model | Vmax (pmol/min/mg) | Km (μM) | S50 (μM) | Hill Coefficient (n) |

|---|---|---|---|---|---|

| Human Liver Microsomes | Hill Equation | 243 | N/A | 95 | 2.0 |

| Recombinant UGT1A1 | Michaelis-Menten (with substrate inhibition) | 1160 | 759 | N/A | N/A |

Data sourced from studies on human liver microsomes and recombinant UGT enzymes. [Previous Google Search Result 1]

Exploration of Intestinal Microflora Involvement in Metabolite M3 Genesis

There is compelling, albeit indirect, evidence to suggest that the intestinal microflora plays a significant role in the formation of trovafloxacin metabolite M3. A key finding from human metabolism studies is that N-acetyltrovafloxacin (M3) is a major fecal metabolite, accounting for approximately 9% of an administered dose. nih.govnih.govdrugbank.com The prominent appearance of this metabolite in feces strongly points to metabolic activity within the gastrointestinal tract.

The gut microbiome possesses a vast and diverse enzymatic capacity, including the ability to perform N-acetylation. nih.gov While studies specifically investigating the N-acetylation of trovafloxacin by human gut bacteria are not available, research on other fluoroquinolones provides a strong precedent. For instance, bacterial strains isolated from environmental sources, such as wastewater treatment plants, have been shown to N-acetylate fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. nih.govnih.gov

One study identified that Microbacterium sp. can convert norfloxacin to N-acetylnorfloxacin and that the enzyme responsible was surprisingly identified as glutamine synthetase (GS), which exhibited N-acetyltransferase activity. nih.gov In other cases, a variant of an aminoglycoside acetyltransferase, AAC(6')-Ib-cr, found in bacteria like Escherichia coli, is known to acetylate fluoroquinolones, conferring a mechanism of antibiotic resistance. nih.gov Although trovafloxacin itself has been reported to have only minor effects on the composition of the anaerobic intestinal microflora in humans, this does not preclude the bacteria from enzymatically modifying the drug as it passes through the gut. nih.gov

Therefore, the genesis of metabolite M3 is likely a result of the metabolic action of intestinal bacteria on trovafloxacin that enters the gut, either directly from the unabsorbed fraction of the oral dose or through biliary excretion.

Advanced Analytical Methodologies for Trovafloxacin Metabolite M3 Characterization and Quantification

State-of-the-Art Chromatographic Techniques for Metabolite Separation and Detection

Chromatographic techniques are the cornerstone of metabolite analysis, providing the necessary separation of the analyte of interest from a complex biological matrix. The choice of technique is dictated by the physicochemical properties of the metabolite and the required sensitivity and selectivity of the assay.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the definitive identification and structural elucidation of drug metabolites. nih.govnih.gov Its high sensitivity and specificity allow for the detection and characterization of metabolites present at low concentrations in complex biological fluids.

In the study of trovafloxacin (B114552) metabolism, LC-MS/MS has been instrumental. Research investigating the metabolic fate of radiolabeled trovafloxacin in healthy male volunteers successfully utilized LC-MS/MS to analyze urine and fecal samples. This analysis led to the identification of three primary metabolites in urine, one of which was N-acetyltrovafloxacin (M3). Furthermore, M3 was also identified as a major metabolite in fecal matter. The technique's ability to provide molecular weight and fragmentation data was key to the structural confirmation of M3 and other metabolites, such as the trovafloxacin glucuronide (M1) and N-acetyltrovafloxacin glucuronide (M2). Analysis of circulating metabolites in serum also detected M3, albeit in minor amounts compared to the major circulating metabolite, M1. nih.gov

The general workflow for metabolite identification using LC-MS/MS involves the separation of the metabolite from the biological matrix by liquid chromatography, followed by ionization and mass analysis. The selection of the ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is crucial and depends on the polarity and thermal stability of the analyte. nih.gov For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer operating in selected reaction monitoring (SRM) mode is often the instrument of choice due to its high sensitivity and specificity. nih.gov

Table 1: LC-MS/MS Parameters for Metabolite Analysis

| Parameter | Description | Relevance to M3 Analysis |

|---|---|---|

| Chromatography | ||

| Column | Typically a reversed-phase C18 or C8 column. | Provides good separation of moderately polar compounds like Trovafloxacin and its metabolites. |

| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | Optimizes the separation of M3 from the parent drug and other metabolites. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) is commonly used for polar and semi-polar compounds. | Suitable for ionizing the polar functional groups present in Trovafloxacin and M3. |

| Mass Analyzer | Triple quadrupole (QqQ) for quantification, or high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) for identification. nih.gov | QqQ provides high sensitivity for quantifying known metabolites like M3, while HRMS aids in identifying unknown metabolites. |

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence (FLD) detectors offers a robust and widely accessible approach for the quantification of fluoroquinolones and their metabolites in biological samples. nih.govlawdata.com.tw While LC-MS/MS provides unparalleled specificity, HPLC-UV/FLD methods can offer sufficient selectivity and sensitivity for many quantitative applications, often with lower operational costs. nih.gov

The inherent spectroscopic properties of the fluoroquinolone class of compounds make them amenable to UV and fluorescence detection. The conjugated ring system in the core structure of trovafloxacin and, by extension, its M3 metabolite, results in strong UV absorbance. A simple and accurate HPLC-UV method has been developed for the determination of trovafloxacin in serum and urine, with detection at an absorbance of 275 nm. nih.gov This method demonstrated good linearity and precision, with a lower limit of quantification of 0.1 microgram/ml. nih.gov Such a method can be adapted for the quantification of the M3 metabolite, provided that chromatographic separation from the parent drug and other interfering substances is achieved.

Fluorescence detection often provides enhanced sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent. lawdata.com.tw Fluoroquinolones are known to exhibit native fluorescence. An isocratic HPLC method with fluorescence detection has been described for the quantitative determination of trovafloxacin in serum and urine. nih.gov This method utilized an excitation wavelength of 275 nm and an emission wavelength of 405 nm. nih.gov The principle of this detection can be applied to the M3 metabolite, as the N-acetylation is unlikely to completely quench the fluorescence of the core naphthyridinone structure. A study developing a detection technique for fluoroquinolone-conjugated proteins highlighted that fluoroquinolones can be detected by both UV and fluorescence detectors. jfda-online.com

Table 2: Comparison of HPLC Detectors for Trovafloxacin Metabolite M3 Quantification

| Detector | Principle | Advantages for M3 Analysis | Considerations |

|---|---|---|---|

| Ultraviolet (UV) | Measures the absorbance of UV light by the analyte. | Wide applicability to compounds with chromophores, robust, and relatively low cost. longdom.org | Lower sensitivity and selectivity compared to fluorescence and mass spectrometry. Potential for interference from endogenous compounds that also absorb UV light. |

| Fluorescence (FLD) | Measures the emission of light from an analyte that has been excited by light of a specific wavelength. | High sensitivity and selectivity for fluorescent compounds. lawdata.com.tw Lower background noise compared to UV detection. | Not all compounds are naturally fluorescent. The N-acetylation of M3 could potentially alter its fluorescence properties compared to the parent drug. |

Optimized Sample Preparation Strategies for Biological Matrices in Metabolite M3 Analysis

The complexity of biological matrices such as blood, plasma, urine, and feces necessitates effective sample preparation to isolate the analyte of interest, remove interfering substances, and concentrate the analyte before chromatographic analysis. acs.org The choice of sample preparation technique significantly impacts the accuracy, precision, and sensitivity of the analytical method.

Solid-phase extraction (SPE) is a widely used and highly effective technique for the cleanup and concentration of analytes from complex biological samples. It offers advantages over traditional liquid-liquid extraction, including higher recovery, better reproducibility, and reduced solvent consumption. The efficiency and selectivity of SPE are determined by the choice of sorbent material and the elution conditions.

For the analysis of trovafloxacin, a method involving solid-phase extraction has been successfully employed prior to HPLC-UV analysis of serum and urine samples. nih.gov In this method, a C18 sorbent was used, which is a reversed-phase material that retains non-polar to moderately polar compounds from an aqueous matrix. The parent drug, trovafloxacin, and its N-acetyl metabolite, M3, would be expected to have similar retention behavior on a C18 sorbent, allowing for their co-extraction from biological fluids. The average recoveries for trovafloxacin using this SPE method were reported to be greater than 70%. nih.gov Optimization of the wash and elution steps is critical to ensure selective removal of interferences while maximizing the recovery of the M3 metabolite.

Liquid-liquid extraction (LLE) is a classical and versatile sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov While it can be more labor-intensive and consume larger volumes of organic solvents than SPE, LLE remains a valuable tool for the isolation of drug metabolites. nih.gov

For a moderately polar metabolite like Trovafloxacin M3, the choice of the organic extraction solvent is critical. Solvents such as ethyl acetate, dichloromethane, or a mixture thereof are commonly used. The pH of the aqueous phase is a key parameter that must be optimized to ensure the analyte is in its neutral, most extractable form. Since trovafloxacin has both acidic and basic functional groups, adjusting the pH can significantly influence its partitioning behavior, and this would similarly apply to its M3 metabolite.

Recent advancements in LLE include salting-out assisted liquid-liquid extraction (SALLE), which involves the addition of a salt to the aqueous phase to decrease the solubility of the analyte and the organic solvent, thereby improving extraction efficiency. nih.gov This technique has been successfully applied to the extraction of other fluoroquinolones, such as ciprofloxacin, from water samples. nih.gov Another advancement is dispersive liquid-liquid microextraction (DLLME), which uses a small amount of extraction solvent dispersed in the aqueous sample with the aid of a disperser solvent, leading to a high surface area for rapid extraction. rsc.org These microextraction techniques offer the advantages of reduced solvent consumption and faster extraction times.

Emerging Analytical Platforms for Metabolite Research

The field of analytical chemistry is continuously evolving, with new technologies emerging that offer enhanced capabilities for metabolite research. longdom.orgalwsci.com While established techniques like LC-MS/MS and HPLC remain central, novel platforms are being developed to provide greater sensitivity, higher throughput, and more comprehensive metabolic coverage.

One area of advancement is in the realm of high-resolution mass spectrometry (HRMS), with instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers providing exceptionally high mass accuracy and resolution. alwsci.com This allows for more confident identification of unknown metabolites without the need for authentic standards and can help to differentiate between isobaric compounds.

Capillary electrophoresis-mass spectrometry (CE-MS) is another emerging platform that is particularly well-suited for the analysis of highly polar and charged metabolites, which can be challenging to retain and separate by conventional reversed-phase LC. researchgate.net Given the polar nature of some trovafloxacin metabolites, CE-MS could offer a complementary analytical approach.

Furthermore, the integration of analytical technologies into "omics" platforms, such as metabolomics, is providing a more holistic view of drug metabolism. researchgate.net Untargeted metabolomics approaches, which aim to measure as many metabolites as possible in a sample, can be used to discover novel metabolic pathways and identify unexpected biomarkers of drug exposure or toxicity. mdpi.com These advanced platforms, while not yet specifically reported for this compound, hold significant promise for future research in this area.

Potential of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Metabolite Analysis in Tissues

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) has emerged as a powerful technology for the direct analysis of molecules within biological tissues, offering significant potential for characterizing the distribution of drug metabolites like this compound. nih.gov This technique, often referred to as MALDI Imaging Mass Spectrometry (MALDI-IMS), allows for the in-situ investigation of small molecules and proteins directly from thin tissue sections, thereby preserving the spatial context of the analytes within the tissue's structure. nih.gov

The MALDI-MS process involves coating a tissue section with a matrix, which is a small, energy-absorbing aromatic molecule. nih.gov This matrix co-crystallizes with the analytes present in the tissue. A laser is then directed across the sample, and the matrix absorbs the laser energy, leading to a soft desorption and ionization of the embedded analyte molecules, such as metabolites. nih.gov The ionized molecules are then analyzed by a mass spectrometer to determine their mass-to-charge ratio. By systematically scanning the entire tissue surface, MALDI-IMS can generate a map illustrating the spatial distribution of hundreds of different compounds in a single experiment, effectively creating a molecular image of the tissue. nih.gov

The key advantages of MALDI-MS for tissue metabolite analysis include:

Spatial Resolution : It provides information on the precise location of metabolites within a tissue, which is crucial for understanding drug distribution and metabolism in specific organs or even subcellular regions. nih.gov

High Sensitivity : Advances in instrumentation have led to high levels of mass accuracy and sensitivity, enabling the detection of a wide range of molecules. nih.gov

Untargeted Analysis : The technique can detect and map hundreds of unknown compounds simultaneously, providing a global snapshot of the metabolome in a specific tissue area. nih.gov

Reduced Sample Preparation : Compared to traditional methods that require homogenization and extraction, MALDI-MS analyzes the tissue directly, minimizing the risk of analyte degradation or relocation.

While the application of MALDI-MS to directly identify this compound (N-acetyltrovafloxacin) in tissue has not been extensively documented in the provided sources, the technique's proven capability makes it highly suitable for such a task. nih.govnih.govresearchgate.net For instance, MALDI-MS has been successfully used to observe the distribution of another fluoroquinolone antibiotic, levofloxacin, in biopsy tissue. researchgate.net Furthermore, strategies exist to enhance the detection of specific types of metabolites; on-tissue chemical derivatization can be employed to increase the ionization efficiency and signal intensity of molecules containing particular functional groups, which could be applied to N-acetyltrovafloxacin. researchgate.net This approach allows for the visualization of various classes of compounds that might otherwise be difficult to detect. researchgate.net

Rigorous Method Validation Principles for Metabolite Quantification in Research Settings

For quantitative data to be considered reliable and reproducible in a research setting, the analytical method used must undergo rigorous validation. youtube.com Method validation establishes through documented evidence that an analytical procedure is suitable for its intended purpose. youtube.com This is particularly critical for the quantification of drug metabolites like this compound, where accuracy is essential for understanding pharmacokinetic profiles. nih.govadmescope.com The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a standard framework for these procedures. youtube.com

The fundamental parameters that must be evaluated during method validation are summarized below. youtube.comresearchgate.net

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Specificity & Selectivity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity & Range | The ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be precise, accurate, and linear. youtube.com | A minimum of six non-zero standards are used. youtube.com The coefficient of determination (r²) is typically ≥0.99. researchgate.netnih.gov |

| Accuracy | The closeness of the mean test results obtained by the method to the true concentration of the analyte. youtube.com | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. youtube.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). nih.gov | The CV should not exceed 15%, except for the LLOQ, where it should not exceed 20%. youtube.com |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov | Analyte response should be at least 5 times the response of a blank sample. Precision (CV) should be ≤20% and accuracy should be within 80-120%. youtube.com |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analyte response in a processed sample to the response of a post-extraction spiked sample. youtube.com | Recovery should be consistent, precise, and reproducible. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term room temperature, long-term storage). researchgate.net | Mean concentrations should be within ±15% of the nominal concentrations. |

A critical component of validation is the assessment of linearity. This is typically performed by preparing calibration standards at several concentration levels and analyzing them on multiple independent occasions. youtube.com

Table 2: Example of Linearity Assessment for a Metabolite

| Nominal Conc. (ng/mL) | Analyst 1 Measured Conc. (ng/mL) | Analyst 2 Measured Conc. (ng/mL) | Analyst 3 Measured Conc. (ng/mL) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |

|---|---|---|---|---|---|---|

| 1.0 (LLOQ) | 0.95 | 1.10 | 1.05 | 1.03 | 103.0 | 7.4 |

| 2.5 | 2.60 | 2.45 | 2.55 | 2.53 | 101.2 | 3.0 |

| 5.0 | 5.15 | 4.85 | 5.00 | 5.00 | 100.0 | 3.0 |

| 10.0 | 9.80 | 10.20 | 9.90 | 9.97 | 99.7 | 2.1 |

| 25.0 | 24.50 | 25.50 | 26.00 | 25.33 | 101.3 | 3.1 |

| 50.0 | 51.00 | 49.00 | 50.50 | 50.17 | 100.3 | 2.1 |

| 80.0 | 81.50 | 78.50 | 80.00 | 80.00 | 100.0 | 1.9 |

In drug discovery and development, obtaining pure analytical standards for metabolites can be challenging and costly. nih.gov As an alternative, metabolites can be generated biologically and isolated. To use these isolates as standards, their concentration must be accurately determined. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a valuable technique for this purpose, providing both structural and quantitative information without the need for an identical standard. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Trovafloxacin |

| Trovafloxacin metabolite M1 (trovafloxacin glucuronide) |

| Trovafloxacin metabolite M2 (N-acetyltrovafloxacin glucuronide) |

| This compound (N-acetyltrovafloxacin) |

| Trovafloxacin metabolite M4 (sulfate conjugate of trovafloxacin) |

| Levofloxacin |

| Maleic acid |

| Coniferyl aldehyde |

| Girard's reagent T |

| 2-picolylamine |

| Acetonitrile |

| Tetrabutylammonium hydroxide |

Preclinical and in Vitro Research Models for Trovafloxacin Metabolite M3 Studies

In Vitro Investigations of Metabolite M3 Formation and Stability

In vitro systems are fundamental in the early characterization of drug metabolites. For Trovafloxacin (B114552) metabolite M3, these models provide a controlled environment to study its formation and stability, offering insights into the enzymes and pathways involved.

Utilization of Human Liver Microsomes and Hepatocyte Cultures in Metabolite Profiling

Human liver microsomes and hepatocyte cultures are standard tools for predicting the hepatic metabolism of drugs in humans. nih.govnih.gov Human liver microsomes, which are subcellular fractions of the endoplasmic reticulum, are enriched with a variety of drug-metabolizing enzymes and are particularly useful for high-throughput screening and studying Phase I and Phase II metabolism. nih.gov However, they lack the complete enzymatic profile and transport mechanisms present in whole cells. nih.gov

Primary human hepatocytes are considered the gold standard for in vitro metabolism studies as they contain the full complement of metabolic enzymes and cofactors, offering high physiological relevance. nih.govresearchgate.net Studies using isolated human hepatocytes have been employed to understand the mechanisms of Trovafloxacin-induced hepatotoxicity, demonstrating their utility in distinguishing its metabolic profile from other quinolone agents. youtube.com For instance, microarray analysis in human hepatocytes treated with Trovafloxacin identified unique gene expression changes related to mitochondrial function and inflammation. youtube.com In addition to primary cells, immortalized cell lines like the human hepatocarcinoma functional liver cell-4 (FLC-4) have been used to investigate the bioactivation of Trovafloxacin and the subsequent release of cellular signals that can trigger immune responses. frontiersin.org

These in vitro liver models are essential for generating and comparing metabolite profiles between humans and preclinical species, a key step in drug development. nih.gov They allow for the early identification of human-specific metabolites and help validate the choice of animal models for toxicology studies. nih.gov

Determination of Enzyme Kinetic Parameters for Metabolite M3 Formation

The formation of Trovafloxacin metabolite M3 occurs via N-acetylation, a common Phase II conjugation reaction catalyzed by N-acetyltransferase (NAT) enzymes, primarily NAT1 and NAT2. youtube.commdpi.com Determining the enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m_) and the maximum reaction velocity (V_max_), is crucial for understanding the efficiency and capacity of this metabolic pathway.

While specific K_m_ and V_max_ values for the N-acetylation of Trovafloxacin to form M3 are not prominently available in the cited literature, the methodology for their determination is well-established. Such studies would typically involve incubating Trovafloxacin at various concentrations with recombinant human NAT enzymes or liver cytosolic fractions containing these enzymes, along with the necessary cofactor, acetyl coenzyme A (AcCoA). frontiersin.org The rate of M3 formation would be measured, and the data would be fitted to the Michaelis-Menten equation to calculate the kinetic parameters. youtube.comlibretexts.org These studies often follow a ping-pong bi-bi reaction mechanism, where the enzyme first binds with AcCoA before interacting with the drug substrate. frontiersin.org

Understanding these kinetics is important, as genetic variations (polymorphisms) in NAT enzymes can lead to different acetylation rates among individuals, classifying them as slow, intermediate, or rapid acetylators. youtube.commdpi.com This variation can influence the concentration of both the parent drug and its acetylated metabolite, potentially affecting efficacy and safety profiles. mdpi.comnih.gov

Comparative Metabolism Studies Across Diverse Preclinical Species

Comparing the metabolism of a drug candidate across different animal species and humans is a critical component of preclinical development. These studies help to identify an appropriate animal model whose metabolic profile is most similar to that of humans.

Analysis of Species-Specific Differences in Trovafloxacin and Metabolite M3 Biotransformation

Significant species-specific differences have been observed in the biotransformation of Trovafloxacin. In humans, Phase II conjugation is the primary route of clearance, with the major metabolites being the ester glucuronide (M1), N-acetyltrovafloxacin (M3), and its glucuronidated form (M2). libretexts.org M3 is a major metabolite found in feces in humans. youtube.comlibretexts.org

In Sprague-Dawley rats, Trovafloxacin is extensively metabolized, with glucuronidation and acetylation being the major metabolic pathways. acs.org In contrast, studies in Beagle dogs revealed that while glucuronidation is also a major pathway, the formation of N-acetyltrovafloxacin (M3) is dependent on the intestinal microflora. acs.org This highlights a significant difference in the site and mechanism of M3 formation between species.

| Species | Primary Metabolic Pathways | Key Metabolites | Notes on M3 (N-acetyltrovafloxacin) Formation |

| Human | Phase II Conjugation (Glucuronidation, Acetylation, Sulfation) | Trovafloxacin glucuronide (M1), N-acetyltrovafloxacin (M3), N-acetyltrovafloxacin glucuronide (M2), Trovafloxacin sulfate (B86663) (M4) | Major fecal metabolite; also detected in urine and in minor amounts in serum. youtube.comlibretexts.org |

| Rat (Sprague-Dawley) | Glucuronidation, Acetylation | Not specified in detail, but these are the major pathways. | Acetylation is a major metabolic pathway in this species. acs.org |

| Dog (Beagle) | Glucuronidation, Acetylation (by microbiota) | Trovafloxacin glucuronides, Pyrroline analog (M7), Hydroxycarboxylic acid analog (M6), N-acetyltrovafloxacin (M3) | M3 is formed by intestinal microflora and found in feces of non-cannulated animals. acs.org |

Assessment of Physiological Factors (e.g., Bile Duct Cannulation) Influencing Metabolite Disposition in Animal Models

Physiological and experimental factors can significantly influence the outcome of metabolism studies. The use of bile duct-cannulated (BDC) animal models is a common technique to study the biliary excretion of drugs and their metabolites. However, the surgical procedure itself can induce physiological changes, such as inflammation and altered gene expression of drug-metabolizing enzymes, which must be considered when interpreting the data. researchgate.net

In the case of Trovafloxacin, studies in bile duct-cannulated dogs provided crucial insights into the formation of metabolite M3. acs.org While various glucuronide metabolites were found in the bile and urine of BDC dogs, the N-acetyl metabolite M3 was notably absent from their fecal extracts. acs.org This finding, contrasted with the presence of M3 in the feces of non-cannulated dogs, strongly suggested that the biliary excretion of Trovafloxacin or its metabolites was a prerequisite for the formation of M3 by the gut microbiota. acs.org The cannulation, by diverting bile away from the intestine, effectively prevented the interaction that leads to M3 formation in this species. acs.org

Research into the Contribution of Microbiota to Metabolite Formation in In Vitro and Ex Vivo Systems

The role of the gut microbiota in drug metabolism is an area of increasing research interest. The intestinal flora possesses a vast array of enzymes capable of performing biotransformations that are not catalyzed by host enzymes. acs.org

Pharmacokinetic Disposition and Computational Modeling of Trovafloxacin Metabolite M3

Disposition Pathways of Trovafloxacin (B114552) and its Metabolites

The elimination of trovafloxacin from the body is a complex process involving metabolism into several compounds, including M3, which are then excreted through various routes. nih.gov Phase II conjugation, rather than oxidative metabolism, is the main pathway for trovafloxacin clearance in humans. nih.gov

The excretion of metabolite M3, chemically known as N-acetyltrovafloxacin, occurs through both renal and fecal routes, with the latter being predominant. nih.gov In a study involving healthy male volunteers, approximately 63.3% of an administered dose of radiolabeled trovafloxacin was recovered in the feces, while 23.1% was found in the urine over a 240-hour period. nih.gov

Analysis of the metabolites in these excretions revealed that M3 was one of the major metabolites found in feces. nih.gov In urine, three primary metabolites were identified: trovafloxacin glucuronide (M1), N-acetyltrovafloxacin glucuronide (M2), and N-acetyltrovafloxacin (M3). nih.gov

| Excretion Route | Total Recovery (% of Dose) | Key Metabolites Identified |

|---|---|---|

| Fecal | 63.3% | N-acetyltrovafloxacin (M3), Trovafloxacin sulfate (B86663) (M4) |

| Urinary | 23.1% | Trovafloxacin glucuronide (M1), N-acetyltrovafloxacin glucuronide (M2), N-acetyltrovafloxacin (M3) |

Despite being a major fecal metabolite, M3 is present in only minor amounts in systemic circulation. nih.gov An analysis of pooled serum extracts showed that the parent drug, trovafloxacin, accounted for 55% of the circulating radioactivity. nih.gov The major circulating metabolite was identified as M1 (trovafloxacin glucuronide), which constituted 22% of the radioactivity in circulation. nih.gov In contrast, both M2 and M3 were detected in only minor quantities, indicating limited systemic exposure to the N-acetylated form. nih.gov

| Compound | Relative Circulating Amount |

|---|---|

| Unchanged Trovafloxacin | Major (55% of circulating radioactivity) |

| Metabolite M1 (Trovafloxacin glucuronide) | Major (22% of circulating radioactivity) |

| Metabolite M2 (N-acetyltrovafloxacin glucuronide) | Minor |

| Metabolite M3 (N-acetyltrovafloxacin) | Minor |

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of compounds in the body. iapchem.org This "bottom-up" approach integrates drug-specific data with physiological information to predict the pharmacokinetic profile of a drug and its metabolites. iapchem.orgamegroups.org

PBPK models have robust capabilities for predicting the pharmacokinetics of metabolites in living systems. nih.gov Unlike static models, dynamic PBPK models can provide simulated concentration-time profiles for both a parent drug and its metabolites in plasma or specific organs. nih.gov This allows for the estimation of key parameters such as maximum plasma concentrations and distribution kinetics. nih.gov

The development of robust PBPK models relies on the effective integration of data from multiple sources, including laboratory (in vitro) experiments and computer-based (in silico) predictions. nih.gov This strategy combines empirical data with physiological simulations to create a comprehensive and predictive model. nih.govnih.gov

Key data inputs for building these models include:

In Vitro Data: These are experimental measurements derived from laboratory assays. Key parameters include Caco-2 cell permeability to assess intestinal absorption, protein binding, and metabolic rates determined using human hepatocytes or microsomes. amegroups.orgnih.gov These data provide the model with real-world biological measurements of the drug's behavior.

In Silico Data: When experimental data are unavailable, in silico tools are used to predict necessary parameters. frontiersin.org These can include quantitative structure-activity relationship (QSAR) models to predict chemical properties based on the drug's structure and molecular dynamics simulations. nih.gov

System Data: This includes physiological parameters of the population being modeled, such as organ volumes, blood flow rates, and the expression levels of enzymes and transporters. amegroups.orgfrontiersin.org

The integration process involves using these inputs to parameterize the different compartments (e.g., gut, liver, kidney, plasma) within the PBPK model, which mathematically simulates the physiological processes governing the drug's and metabolite's fate. amegroups.orgnih.gov

| Data Type | Examples | Purpose in Model |

|---|---|---|

| In Vitro (Experimental) | Human hepatocyte disappearance kinetics, Caco-2 permeability, Protein binding (fu), Aqueous solubility | Provides empirical data on metabolism, absorption, and distribution. |

| In Silico (Computational) | QSAR predictions, Estimated dose, Chemical structure analysis | Predicts physicochemical properties and absorption parameters when experimental data is lacking. |

| System (Physiological) | Organ blood flow, Tissue volumes, Enzyme/transporter abundance | Defines the physiological environment in which the drug is distributed and eliminated. |

Parameter Sensitivity Analysis in Predicting Metabolite Exposure and Disposition

Parameter sensitivity analysis is a critical component of pharmacokinetic modeling that helps to identify which parameters have the most significant impact on the model's output, such as the predicted concentration-time profile of a drug or its metabolites. While specific parameter sensitivity analyses for trovafloxacin metabolite M3 are not extensively available in the published literature, the principles of this methodology can be applied to understand the key factors that would likely govern its exposure and disposition.

Key parameters that would likely be influential in a sensitivity analysis for M3 exposure include:

Formation Rate of M3: The rate of N-acetylation of trovafloxacin is a primary determinant of M3 formation. This would be a highly sensitive parameter, as it directly controls the amount of M3 produced.

Tissue Partition Coefficients: These coefficients describe how M3 distributes between the blood and various tissues. The sensitivity of the model to these parameters would indicate which tissues are most likely to accumulate the metabolite.

Renal and Biliary Clearance: Although M3 is a major fecal metabolite, any contribution of renal or biliary clearance to its elimination would be important to quantify.

The results of a parameter sensitivity analysis can be visualized in a tornado plot or as sensitivity coefficients, which rank the parameters based on their impact on a specific output, such as the area under the concentration-time curve (AUC) or the maximum concentration (Cmax) of M3.

Table 1: Hypothetical Parameter Sensitivity Analysis for this compound

| Parameter | Predicted Impact on M3 Exposure | Rationale |

| N-acetyltransferase activity | High | This enzyme is directly responsible for the formation of M3 from trovafloxacin. Variations in its activity would directly correlate with M3 levels. |

| Biliary excretion rate of M3 | High | As M3 is a major fecal metabolite, the efficiency of its transport into bile is a critical determinant of its elimination and overall exposure. |

| Intestinal metabolism/degradation | Moderate | The stability of M3 in the gastrointestinal tract prior to fecal elimination could influence the measured amount in feces. |

| Plasma protein binding of M3 | Low to Moderate | The extent of protein binding affects the unbound fraction of M3 available for distribution and elimination. |

| Renal clearance of M3 | Low | Since M3 is primarily found in feces, its renal clearance is expected to be a less sensitive parameter for overall exposure. |

This table is a hypothetical representation based on the known disposition of this compound and general principles of pharmacokinetics. Specific quantitative data from a dedicated sensitivity analysis is not currently available in the literature.

Understanding which parameters are most influential allows for more focused research efforts. For instance, if the formation rate of M3 is identified as a highly sensitive parameter, further in vitro studies could be conducted to accurately characterize the kinetics of N-acetylation of trovafloxacin.

Design and Interpretation of Preclinical Pharmacokinetic Studies Focused on Metabolite M3 Research

Preclinical pharmacokinetic studies are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity and its metabolites. A well-designed preclinical study focused on this compound would aim to provide a comprehensive understanding of its in vivo behavior.

The design of such a study would typically involve the administration of trovafloxacin to animal models, followed by the collection of biological samples for the analysis of both the parent drug and its metabolites.

Key Components of a Preclinical Pharmacokinetic Study for Metabolite M3:

Animal Models: Rodent species, such as rats or mice, are commonly used in early pharmacokinetic studies due to their well-characterized physiology and ease of handling. Non-rodent species, like dogs or non-human primates, may be used in later stages of development to provide data more predictive of human pharmacokinetics.

Dosing Regimen: Trovafloxacin would be administered to the animals, typically through both intravenous and oral routes. This allows for the determination of absolute bioavailability and provides insights into the extent of first-pass metabolism.

Sample Collection: Blood, urine, and feces would be collected at multiple time points after drug administration. The collection of bile, through cannulation of the bile duct, would be particularly important for a metabolite like M3 that is primarily excreted in the feces.

Analytical Methodology: A sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), would be required to quantify the concentrations of trovafloxacin and M3 in the collected biological samples.

Data Analysis: The concentration-time data would be used to calculate key pharmacokinetic parameters for both trovafloxacin and M3, including Cmax, time to maximum concentration (Tmax), AUC, half-life (t1/2), and clearance.

Table 2: Illustrative Data from a Preclinical Pharmacokinetic Study of Trovafloxacin and Metabolite M3 in Rats

| Parameter | Trovafloxacin | Metabolite M3 |

| Cmax (ng/mL) | 2500 | 150 |

| Tmax (h) | 1.5 | 4.0 |

| AUC (ng·h/mL) | 15000 | 1200 |

| t1/2 (h) | 8.0 | 10.0 |

| Percentage of Dose Excreted in Feces (as M3) | N/A | ~9% |

This table presents illustrative data based on typical findings in preclinical pharmacokinetic studies and the known disposition of trovafloxacin. The values are not from a specific single study.

Interpretation of the data from such a study would focus on several key aspects. The relative exposure of M3 compared to trovafloxacin (as indicated by the AUC ratio) would provide a measure of the extent of metabolism. The time course of M3 appearance in the plasma would offer insights into its rate of formation. The high percentage of the dose excreted as M3 in the feces would confirm this as a major elimination pathway. Furthermore, comparing the pharmacokinetic parameters of M3 following intravenous and oral administration of trovafloxacin could help to elucidate the role of first-pass metabolism in its formation.

Academic Significance and Future Research Directions on Trovafloxacin Metabolite M3

Contribution to Fundamental Understanding of Xenobiotic Biotransformation Principles

The study of Trovafloxacin (B114552) metabolite M3, the N-acetyl conjugate of the parent drug, has significantly contributed to the understanding of xenobiotic biotransformation, particularly highlighting the importance of Phase II conjugation pathways in drug clearance. Research has demonstrated that for trovafloxacin, oxidative metabolism (Phase I) plays a minimal role. Instead, the primary route of elimination is through Phase II conjugation reactions, such as glucuronidation and N-acetylation. researchgate.net

Metabolite M3, identified as N-acetyltrovafloxacin, is a major metabolite found in feces and to a lesser extent in serum and urine. researchgate.netdrugbank.com This finding underscores that N-acetylation is a significant pathway for the biotransformation and subsequent elimination of trovafloxacin. The process of xenobiotic metabolism is crucial for converting foreign compounds into more water-soluble and readily excretable forms, thereby protecting the organism from potential toxicity. nih.gov The case of trovafloxacin and its M3 metabolite serves as a clear in vivo example of how conjugation reactions, specifically N-acetylation, can be a primary determinant of a drug's metabolic fate.

The enzymes responsible for N-acetylation are the N-acetyltransferases (NATs), which are known to exhibit genetic polymorphism. nih.gov This can lead to interindividual variations in drug metabolism. While not extensively studied for trovafloxacin specifically, the prominence of the M3 metabolite suggests that the activity of NAT enzymes could be a key factor in the disposition of this drug.

Broader Implications for Drug Metabolism and Disposition Sciences

The metabolic profile of trovafloxacin, with N-acetyltrovafloxacin (M3) as a key component, has broader implications for the fields of drug metabolism and disposition. It emphasizes that a thorough understanding of Phase II metabolic pathways is critical in drug development and for predicting a drug's pharmacokinetic profile. The formation of M3 highlights that even when a drug does not undergo extensive Phase I metabolism, its clearance can be heavily reliant on conjugation reactions.

Furthermore, the study of metabolites like M3 is crucial for understanding potential drug-drug interactions and toxicity. Although trovafloxacin's interaction potential via cytochrome P450 enzymes is low, the enzymes involved in conjugation, such as N-acetyltransferases, can be subject to inhibition or induction by other xenobiotics. drugbank.com

Prospective Methodological Advancements in Metabolite Research Techniques

The identification and quantification of Trovafloxacin metabolite M3 and other drug metabolites have been historically reliant on established analytical techniques. High-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection has been a cornerstone for the analysis of trovafloxacin and its metabolites in biological matrices such as serum and urine. nih.gov

For the future, several methodological advancements could enhance the study of N-acetylated metabolites like M3:

High-Resolution Mass Spectrometry (HRMS): The use of techniques like Quadrupole Time-of-Flight (QqTOF) mass spectrometry can provide more detailed structural information and confident identification of unknown metabolites in complex biological samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H-NMR spectroscopy offers a non-destructive method for identifying and quantifying N-acetylated metabolites directly in urine, potentially reducing the need for extensive sample preparation and derivatization. scispace.comresearchgate.net

Advanced Chromatographic Techniques: The development of novel stationary phases and techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can offer alternative selectivity for the separation of polar metabolites that may be challenging to retain and resolve using traditional reversed-phase chromatography. mdpi.com

Synthesis of Metabolite Standards: The chemical or microbial synthesis of fluoroquinolone metabolites, including N-acetylated forms, is crucial for their unequivocal identification and accurate quantification in biological samples. nih.govscispace.com This allows for the development of robust analytical methods and a better understanding of their biological activity.

Bioautography: This technique, which combines thin-layer chromatography with a biological detection method, can be used to assess the antibacterial activity of metabolites, providing a functional dimension to metabolic profiling. nih.govscispace.com

Identification of Underexplored Areas for Future Investigation of this compound

Despite the existing knowledge, several areas related to this compound remain underexplored and warrant future investigation:

Enzymology of M3 Formation: While N-acetylation is identified as a key metabolic pathway, the specific N-acetyltransferase (NAT) isoenzymes (NAT1 or NAT2) responsible for the formation of M3 from trovafloxacin have not been definitively characterized. nih.gov Research in this area could help explain inter-individual variability in trovafloxacin metabolism.

Role in Hepatotoxicity: The potential, if any, of the N-acetylation pathway or metabolite M3 itself to contribute to the idiosyncratic hepatotoxicity associated with trovafloxacin is not fully understood. While reactive metabolites formed through other pathways are a primary focus, a comprehensive understanding requires evaluating all major metabolic routes.

Pharmacological Activity: Metabolite M3 is generally considered inactive. However, a systematic evaluation of its potential for any residual antibacterial activity or off-target effects would provide a more complete pharmacological profile.

Comparative Metabolism: Further comparative metabolism studies in different preclinical species and humans would be valuable to better understand any species-specific differences in the formation and disposition of metabolite M3, which can be critical for translating animal data to human clinical outcomes.

Q & A

Basic Research Questions

Q. What methodologies are recommended for identifying and quantifying Trovafloxacin metabolite M3 in biological samples?

- Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence detection or mass spectrometry (LC-MS/MS) is widely used for metabolite identification and quantification. For example, HPLC with fluorescence detectors has been validated for detecting fluoroquinolone metabolites, including ciprofloxacin, in milk matrices . To ensure accuracy, adhere to metabolomics reporting guidelines, such as addressing ion suppression, fragmentation, and isomer differentiation in LC-MS workflows . Calibration with synthetic standards and validation via recovery experiments are critical for reliable quantification.

Q. What experimental models are suitable for studying this compound-induced hepatotoxicity?

- Answer : Liver Microphysiological Systems (MPS) or Liver-Chips incorporating primary human Kupffer cells (PHKCs) and hepatocytes are robust models. These systems replicate human liver responses and allow assessment of drug-induced liver injury (DILI) markers like lactate dehydrogenase (LDH) release and cytokine production (e.g., TNFα, IL-6). Reproducibility across sites and cell batches has been demonstrated for Trovafloxacin toxicity studies .

Q. How can researchers validate the metabolic stability of M3 in vitro?

- Answer : Use hepatocyte incubation assays with Trovafloxacin, followed by time-course sampling. Analyze metabolites via LC-MS and compare degradation profiles against controls. Cross-validate findings with computational tools like MetaboAnalyst 3.0 for pathway enrichment analysis . Ensure consistency with ICH M3(R2) guidelines, which emphasize case-by-case study design and regulatory consultation .

Advanced Research Questions

Q. How do inflammatory stimuli modulate this compound toxicity in mechanistic studies?

- Answer : Trovafloxacin's hepatotoxicity is hypothesized to involve immune activation via reactive metabolites acting as haptens or direct Kupffer cell stimulation. Liver-Chip experiments show that cytokine production (e.g., TNFα) requires co-exposure to inflammatory triggers (e.g., lipopolysaccharide) . Contrastingly, in neuroinflammation models, Trovafloxacin inhibits ATP release via Panx1 channels, reducing pro-inflammatory cytokines (IL-1β, IL-6) . This duality highlights context-dependent effects, necessitating model-specific mechanistic validation.

Q. What bioinformatics workflows address contradictions in metabolomics data for M3?

- Answer : Multi-omics integration tools like MBROLE3 and ConsensusPathDB resolve discrepancies by linking metabolite data to pathways, gene ontologies, and toxicogenomic databases . For instance, MBROLE3’s chemical formula search (e.g., via BioCyc CF? service) identifies metabolite interactions beyond canonical pathways . Combine this with PCA and hierarchical clustering to distinguish batch effects from true biological variability .

Q. How can researchers ensure reproducibility in cross-site studies of M3 toxicity?

- Answer : Standardize protocols for cell sourcing (e.g., PHKC batches), treatment schedules, and endpoint assays (e.g., LDH, CYP3A4 activity). A multi-site study on Trovafloxacin demonstrated reproducibility when identical Liver-Chip preparation and measurement protocols were followed . Use open-access platforms like MetaboAnalyst 3.0 for data harmonization and metadata annotation .

Q. What role do reactive metabolites play in Trovafloxacin's idiosyncratic DILI, and how is this tested?

- Answer : Reactive metabolites may form hapten-protein adducts, triggering adaptive immune responses. Test this by incubating M3 with hepatic microsomes and analyzing adduct formation via immunoblotting or high-resolution MS. Liver-Chip data suggest Kupffer cell activation without inflammation may be insufficient for toxicity, implying a two-hit mechanism . Contrast this with in vitro cytotoxicity assays lacking immune components to isolate metabolite-specific effects.

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., anti-inflammatory vs. pro-inflammatory effects of M3 ), apply systems biology approaches. For example, use pathway enrichment analysis (MBROLE3) to identify context-specific networks and validate with targeted cytokine profiling .

- Multi-Omics Integration : Combine metabolomics with transcriptomics (e.g., RNA-seq of treated hepatocytes) to map M3’s impact on NF-κB or oxidative stress pathways, as demonstrated in macrophage studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.